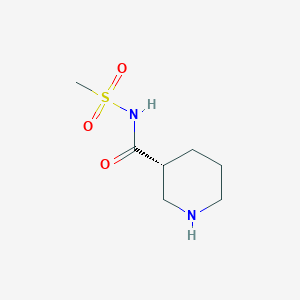
2-Bromo-4-(difluoromethyl)-1-(trifluoromethyl)benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Bromo-4-(difluoromethyl)-1-(trifluoromethyl)benzene is an organic compound that belongs to the class of halogenated aromatic compounds It is characterized by the presence of bromine, difluoromethyl, and trifluoromethyl groups attached to a benzene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-(difluoromethyl)-1-(trifluoromethyl)benzene typically involves the bromination of a precursor compound, followed by the introduction of difluoromethyl and trifluoromethyl groups. One common method involves the use of bromine and a suitable catalyst to achieve selective bromination at the desired position on the benzene ring. Subsequent reactions with difluoromethyl and trifluoromethyl reagents under controlled conditions yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as distillation and recrystallization are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
2-Bromo-4-(difluoromethyl)-1-(trifluoromethyl)benzene can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, leading to the formation of different products.
Coupling Reactions: It can undergo coupling reactions with other aromatic compounds to form biaryl structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. These reactions are typically carried out in polar solvents under mild conditions.
Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride are used under controlled conditions.
Coupling Reactions: Palladium-catalyzed coupling reactions, such as Suzuki and Heck reactions, are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzene derivatives, while coupling reactions can produce biaryl compounds.
科学的研究の応用
2-Bromo-4-(difluoromethyl)-1-(trifluoromethyl)benzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the development of bioactive molecules and pharmaceuticals.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism by which 2-Bromo-4-(difluoromethyl)-1-(trifluoromethyl)benzene exerts its effects depends on its specific application. In chemical reactions, the presence of bromine, difluoromethyl, and trifluoromethyl groups can influence the reactivity and selectivity of the compound. These groups can participate in various interactions, such as hydrogen bonding and halogen bonding, which can affect the overall reaction pathway and outcome.
類似化合物との比較
Similar Compounds
- 2-Bromo-4-(trifluoromethyl)pyridine
- 2-Bromo-4-(trifluoromethyl)benzoic acid
- 2-Bromo-4-(trifluoromethyl)benzenesulfonamide
Uniqueness
2-Bromo-4-(difluoromethyl)-1-(trifluoromethyl)benzene is unique due to the presence of both difluoromethyl and trifluoromethyl groups on the benzene ring
特性
分子式 |
C8H4BrF5 |
|---|---|
分子量 |
275.01 g/mol |
IUPAC名 |
2-bromo-4-(difluoromethyl)-1-(trifluoromethyl)benzene |
InChI |
InChI=1S/C8H4BrF5/c9-6-3-4(7(10)11)1-2-5(6)8(12,13)14/h1-3,7H |
InChIキー |
UTQXOXFICUQEFX-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1C(F)F)Br)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Methyl 2-[(2-ethoxy-2-oxoacetyl)amino]-4-methyl-5-[(2-methylphenyl)carbamoyl]thiophene-3-carboxylate](/img/structure/B12073581.png)

![[(Z)-2-(2-hydroxyethyl)octadec-9-enoyl]azanium acetate](/img/structure/B12073593.png)
![4'-Amino-N,N-dimethyl-2'-(trifluoromethyl)-[1,1'-biphenyl]-3-carboxamide](/img/structure/B12073600.png)



![2-(3-Fluoro-2'-(trifluoromethyl)-[1,1'-biphenyl]-4-yl)acetic acid](/img/structure/B12073626.png)


![7-Bromo-1-cyclopropyl-1H-benzo[d][1,2,3]triazole](/img/structure/B12073637.png)
![N-[(3-fluorophenyl)methyl]-N-propylpiperidin-3-amine](/img/structure/B12073654.png)

